molecular formula C8H9N5OS2 B11108187 2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide

2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B11108187
M. Wt: 255.3 g/mol
InChI Key: GDPXECRGWWQKJB-UHFFFAOYSA-N
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Description

2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrimidine ring substituted with amino, cyano, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and cyano groups may form hydrogen bonds or electrostatic interactions with target molecules, while the methylsulfanyl group may enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyridin-4-yl]sulfanyl}acetamide
  • 2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
  • 2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both amino and cyano groups allows for versatile chemical modifications, while the methylsulfanyl group enhances its potential interactions with biological targets .

Properties

Molecular Formula

C8H9N5OS2

Molecular Weight

255.3 g/mol

IUPAC Name

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C8H9N5OS2/c1-15-6-4(2-9)7(13-8(11)12-6)16-3-5(10)14/h3H2,1H3,(H2,10,14)(H2,11,12,13)

InChI Key

GDPXECRGWWQKJB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)N)C#N

Origin of Product

United States

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